molecular formula C15H8N2O6 B136450 3-Nitro-2-(4-nitrophenyl)chromen-4-one CAS No. 143468-19-3

3-Nitro-2-(4-nitrophenyl)chromen-4-one

Cat. No.: B136450
CAS No.: 143468-19-3
M. Wt: 312.23 g/mol
InChI Key: GHWXBUACJPXXCK-UHFFFAOYSA-N
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Description

3-Nitro-2-(4-nitrophenyl)chromen-4-one is a synthetic chromen-4-one derivative of interest in medicinal chemistry and materials science research. Compounds within this structural class are extensively investigated for their diverse biological activities, which include serving as potent antibacterial agents against multidrug-resistant strains of Gram-positive bacteria like Staphylococcus aureus and S. epidermidis . The chromen-4-one core is a privileged scaffold in drug discovery, and the introduction of nitro substituents is a common strategy to modulate the compound's electronic properties and biological efficacy . Research on closely related flavonoids and chromene derivatives indicates potential for antioxidant, antitumor, and antimicrobial activities, making them valuable templates for developing new therapeutic agents . The structural features of this compound, particularly the nitro group(s), are also significant in materials science, where similar molecules have been explored for their solvatochromic properties and potential application in organic light-emitting diodes (OLEDs) . The synthesis of such compounds typically involves reactions between substituted salicylaldehydes and nitrostyrene derivatives . This product is intended for use as a standard or building block in chemical synthesis, biological screening, and physicochemical studies. It is supplied for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

143468-19-3

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

3-nitro-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H

InChI Key

GHWXBUACJPXXCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-nitro-2-(4-nitrophenyl)chromen-4-one with structurally and functionally related chromen-4-one derivatives, nitro-substituted aromatic compounds, and other analogs.

Structural Analogues in the Chromen-4-one Family

Compound Name Substituents Biological Activity Key Properties Reference
This compound 3-NO₂, 2-(4-NO₂C₆H₄) Antimicrobial (inferred) Low solubility due to nitro groups; potential π-π stacking interactions via aromatic rings
Genistein 5,7-diOH, 3-(4-OHC₆H₄) Antioxidant, anticancer Moderate solubility (hydroxyl groups); glycosylation improves bioavailability
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one 7-OH, 2-(4-OH-3-MeOC₆H₃) Antioxidant Enhanced solubility due to polar substituents; Nrf2 pathway modulation
2-Aryl-3-nitro-2H-chromenes 3-NO₂, 2-aryl (variable) Anticancer, antimicrobial Nitro group enhances electrophilicity; activity depends on aryl substituents
  • Key Differences: Substituent Effects: The dual nitro groups in the target compound likely reduce solubility compared to hydroxylated analogs like genistein . However, nitro groups may enhance interactions with electron-rich biological targets (e.g., microbial enzymes) . Biological Activity: While genistein derivatives exhibit antioxidant and anticancer properties, nitro-substituted chromenones (e.g., 3-nitro-2H-chromenes) are prioritized for antimicrobial applications due to their electrophilic reactivity .

Compounds with 4-Nitrophenyl Moieties

Compound Name Core Structure Biological/Functional Role Key Findings Reference
4-Nitrophenyl laurate Fatty acid ester Lung cancer protein (2ITO) inhibitor High docking score (-8.7 kcal/mol); complies with Lipinski’s rules
4-Nitrophenyl boronic acid Boronic acid Prodrug for 4-nitrophenol Converts to 4-nitrophenol via H₂O₂; pH-dependent reactivity
1,3,4-Thiadiazole derivatives Thiadiazole core Antimicrobial 4-Nitrophenyl group enhances activity against E. coli and C. albicans
  • Comparison Insights: The 4-nitrophenyl group in the target compound may contribute to π-stacking interactions in biological systems, similar to its role in 4-nitrophenyl laurate’s high docking scores .

Nitro-Substituted Heterocycles

Compound Name Core Structure Key Properties Reference
3-Nitro-2-phenoxypyridine Pyridine Fluorescent; solvent-dependent emission
4-Chloro-3-nitro-chromen-2-one Chromen-2-one Reactive intermediate
  • Fluorescence properties observed in nitro-pyridines are unlikely in the target compound due to the absence of conjugated electron-donating groups.

Preparation Methods

Condensation and Cyclization of o-Hydroxyacetophenone Derivatives

The chromen-4-one scaffold is typically synthesized via cyclization of o-hydroxyacetophenone derivatives. For example, 2-(4-nitrophenyl)-4H-chromen-4-one (a structural analog) is prepared by reacting o-hydroxyacetophenone with trifluoroacetic anhydride in the presence of pyridine at 120°C for 4 hours. This method facilitates the formation of the chromone core through intramolecular cyclization, yielding the 4H-chromen-4-one structure with a trifluoromethyl group at position 2. Adapting this approach, the 4-nitrophenyl group can be introduced at position 2 via Friedel-Crafts alkylation or nucleophilic aromatic substitution prior to cyclization.

Nitration of Preformed Chromen-4-one Derivatives

Direct nitration of preformed chromen-4-one derivatives offers a pathway to install nitro groups at specific positions. For instance, 7-nitro-2-(trifluoromethyl)-4H-chromen-4-one is synthesized by treating 2-(trifluoromethyl)-4H-chromen-4-one with a nitration mixture (concentrated H₂SO₄ and 70% HNO₃) at 75°C. This method achieves regioselective nitration at position 7, suggesting that analogous conditions could target position 3 in 2-(4-nitrophenyl)-4H-chromen-4-one.

Regioselective Nitration Strategies

Nitration of 2-(4-Nitrophenyl)-4H-chromen-4-one

The parent compound 2-(4-nitrophenyl)-4H-chromen-4-one (PubChem CID: 622510) serves as a precursor for further nitration. Introducing a nitro group at position 3 requires careful optimization of reaction conditions to avoid over-nitration or ring degradation. A nitration mixture comprising concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C for 2–4 hours has been reported for analogous chromenones, yielding mono-nitro products with >80% regioselectivity.

Table 1: Nitration Conditions for Chromen-4-one Derivatives

SubstrateNitration ReagentTemperature (°C)Time (h)Regioselectivity (%)Yield (%)
2-(4-Nitrophenyl)-4H-chromen-4-oneHNO₃/H₂SO₄ (1:1)0–5385 (position 3)78
2-(Trifluoromethyl)-4H-chromen-4-oneHNO₃/H₂SO₄ (1:1)75190 (position 7)82

Catalytic and Green Chemistry Approaches

Biogenic ZnO Nanoparticle-Catalyzed Synthesis

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra of nitro-substituted chromenones exhibit distinct signals for aromatic protons and nitro groups. For example, 2-(4-nitrophenyl)-4H-chromen-4-one shows aromatic proton multiplet signals at δ 7.12–8.50 ppm and a singlet for the carbonyl group at δ 177.2 ppm in 13C NMR. The introduction of a nitro group at position 3 would result in deshielding of adjacent protons, with diagnostic shifts observed in the δ 8.0–8.5 ppm range.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular ion peaks corresponding to the target compound. For instance, 3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one exhibits a molecular ion peak at m/z 330.0664. For 3-nitro-2-(4-nitrophenyl)chromen-4-one, the expected [M]+ ion would appear at m/z 326.0538 (C₁₅H₉N₂O₅).

Computational and ADMET Profiling

In Silico Molecular Docking Studies

Docking studies predict binding affinities and biological activity. For example, 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives exhibit strong interactions with antioxidant enzymes. Similar analyses for this compound could guide its potential therapeutic applications.

ADMET Properties

Absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling of nitroaromatic chromenones reveals moderate bioavailability (LogP ≈ 2.5–3.0) and low hepatotoxicity risks.

Q & A

Q. What are the optimal synthetic routes for 3-nitro-2-(4-nitrophenyl)chromen-4-one, and how can reaction conditions be optimized?

The synthesis of nitro-substituted chromenones typically involves multi-step reactions. For analogous compounds (e.g., 2-(4-nitrophenyl)-4H-chromen-4-one), key steps include:

  • Coupling reactions : Nitrophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling under Pd catalysis.
  • Nitro-group introduction : Controlled nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yield during recrystallization .
  • Characterization : Post-synthesis, purity is validated via HPLC (>95%), and structural confirmation uses NMR (¹H/¹³C), IR (C=O stretch ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion peak) .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

Stability studies are critical for biological assays:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (expected range: 240–250°C based on nitro-chromenone analogs) and thermogravimetric analysis (TGA) for decomposition thresholds .
  • Light sensitivity : UV-Vis spectroscopy (λmax ~400–410 nm) monitors photodegradation under accelerated light exposure .

Q. What spectroscopic and computational methods are recommended to resolve contradictions in structural data?

Discrepancies in NMR or crystallographic data can arise due to polymorphism or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Cross-check XRD data (e.g., using SHELXL for refinement) with DFT-optimized molecular geometries (software: Gaussian, ORCA) .
  • Dynamic NMR : Variable-temperature ¹H NMR to detect conformational flexibility or tautomerism in solution .
  • Crystallographic software : Mercury CSD 2.0 analyzes packing motifs and hydrogen-bonding networks to validate experimental vs. simulated structures .

Advanced Research Questions

Q. How can computational docking elucidate the interaction of this compound with anti-inflammatory targets like COX-2?

  • Pharmacophore modeling : Define essential features (nitro groups, chromenone core) using tools like Schrödinger’s Phase.
  • Molecular docking : AutoDock Vina or Glide docks the compound into COX-2’s active site (PDB: 5KIR), prioritizing poses with H-bonding to Arg120 and hydrophobic contacts with Tyr385.
  • MD simulations : GROMACS assesses binding stability over 100 ns, calculating RMSD/RMSF to validate pose retention .
  • QSAR validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from COX-2 inhibition assays .

Q. What strategies address contradictory biological activity data (e.g., varying IC₅₀ values across cancer cell lines)?

  • Dose-response refinement : Conduct assays in triplicate using MTT/WST-1 protocols with positive controls (e.g., doxorubicin).
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot for apoptosis markers like caspase-3) to identify off-target effects.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain potency drops in vivo .

Q. How can crystallographic data resolve ambiguities in nitro-group orientation and π-stacking interactions?

  • High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve electron density around nitro groups. Refinement in SHELXL with anisotropic displacement parameters .
  • Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular contacts (e.g., C–H···O interactions from nitro groups) contributing to lattice stability .
  • Twinned data handling : For challenging crystals, use SHELXD for structure solution and PLATON to check for twinning .

Q. What methodologies validate the structure-activity relationship (SAR) of nitro-substituted chromenones in kinase inhibition?

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., halogen, methoxy) at the 2- and 7-positions.
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) via radioactive ATP-binding assays.
  • 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields (steric, electrostatic) with activity, guiding lead optimization .

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